molecular formula C12H13NO3S B13876150 2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid

2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid

Cat. No.: B13876150
M. Wt: 251.30 g/mol
InChI Key: YPLVVOATYURKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid is an organic compound with the molecular formula C12H13NO3S. This compound features a cyclohexene ring substituted with a thienylcarbonyl group and an amino group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid typically involves the reaction of cyclohexene with thienylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thienylcarbonyl chloride. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Shares the thienylcarbonyl group but differs in the core structure.

    2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid: Contains a thiazole ring instead of a cyclohexene ring.

Uniqueness

2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid is unique due to its combination of a cyclohexene ring with a thienylcarbonyl group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-(thiophene-2-carbonylamino)cyclohexene-1-carboxylic acid

InChI

InChI=1S/C12H13NO3S/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h3,6-7H,1-2,4-5H2,(H,13,14)(H,15,16)

InChI Key

YPLVVOATYURKMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)O)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.